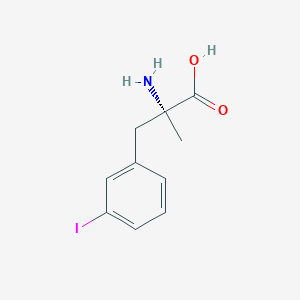

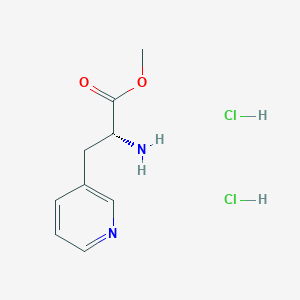

H-alpha-Me-D-Phe(3-I)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

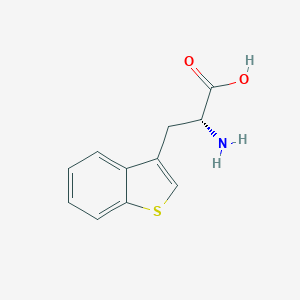

H-alpha-Me-D-Phe(3-I)-OH is an important organic compound used in many scientific research applications. It is an alpha-methylated derivative of D-phenylalanine, and is commonly abbreviated as H-alpha-MDP. The compound has been studied for its ability to interact with various receptors and enzymes, leading to a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Hydrogen Bonding and Amino Acids

Hydrogen Bond Abilities of Aromatic Amino Acids :

- A study by Scheiner, Kar, and Pattanayak (2002) explored the hydrogen bond abilities of aromatic groups in amino acids like Phe, Tyr, Trp, and His. They found that conventional H-bonds (e.g., OH..O and OH..N) are strongest, with His forming the strongest H-bond, followed by Tyr and Trp. This research suggests the importance of H-bonds in stabilizing protein structures, especially in the context of aromatic amino acids (Scheiner, Kar, & Pattanayak, 2002).

Hydrogen-bonding Effects on Phenoxyl Radicals :

- Lucarini, Mugnaini, Pedulli, and Guerra (2003) investigated the effects of hydrogen bonding on the properties of phenoxyl radicals. Their research provides insights into the structural and reactivity changes in phenols and phenoxyl radicals under the influence of hydrogen bonding, which is relevant for understanding the behavior of phenolic amino acids like Tyrosine (Lucarini, Mugnaini, Pedulli, & Guerra, 2003).

Applications in Nanotechnology and Bioelectronics

- Self-Assembled Phe-Phe Motif Induced Nanostructures :

- Datta, Tiwari, and Ganesh (2018) explored the molecular self-assembly of the short peptide diphenylalanine (Phe-Phe) motif. This research highlights the potential applications of Phe-Phe motifs in biomaterial chemistry, sensors, and bioelectronics, showcasing how modifications in amino acid structures can lead to novel nano-architectures (Datta, Tiwari, & Ganesh, 2018).

Hydroxyl Radical Formation and Environmental Implications

- Phenylalanine as a Hydroxyl Radical-Specific Probe in Pyrite Slurries :

- Fisher, Schoonen, and Brownawell (2012) used phenylalanine (Phe) to monitor the kinetics of hydroxyl radical (.OH) formation in pyrite-induced reactions. This study is significant for understanding the environmental impact of pyrite on biological systems and has implications for remediation approaches in contaminated areas (Fisher, Schoonen, & Brownawell, 2012).

Propiedades

IUPAC Name |

(2R)-2-amino-3-(3-iodophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYLCZQGMUWCBV-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)I)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=CC=C1)I)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438693 |

Source

|

| Record name | H-alpha-Me-D-Phe(3-I)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-alpha-Me-D-Phe(3-I)-OH | |

CAS RN |

457652-83-4 |

Source

|

| Record name | H-alpha-Me-D-Phe(3-I)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B555701.png)